1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one typically involves the iodination of a pyridinone precursor followed by benzylation and methoxylation. Common reagents used in these steps include iodine, benzyl chloride, and methanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The iodine atoms can be reduced to hydrogen atoms.
Substitution: The iodine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated pyridinone, while substitution with an amine may yield an aminated pyridinone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets. The iodine atoms may facilitate binding to proteins or enzymes, while the methoxy group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3,5-dichloro-4-methoxypyridin-2(1H)-one
- 1-Benzyl-3,5-dibromo-4-methoxypyridin-2(1H)-one
- 1-Benzyl-3,5-difluoro-4-methoxypyridin-2(1H)-one
Uniqueness
1-Benzyl-3,5-diiodo-4-methoxypyridin-2(1H)-one is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
Properties
CAS No. |
920490-93-3 |
---|---|
Molecular Formula |
C13H11I2NO2 |
Molecular Weight |
467.04 g/mol |
IUPAC Name |
1-benzyl-3,5-diiodo-4-methoxypyridin-2-one |
InChI |
InChI=1S/C13H11I2NO2/c1-18-12-10(14)8-16(13(17)11(12)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
FNMZUVZDWUASTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(C=C1I)CC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.